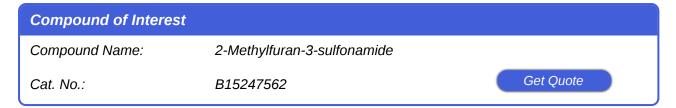


Application Notes & Protocols for the Analytical Characterization of 2-Methylfuran-3-sulfonamide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylfuran-3-sulfonamide is a heterocyclic compound of interest in pharmaceutical and chemical research. Its characterization is essential for quality control, metabolic studies, and regulatory submissions. Due to the limited availability of specific analytical methods for this compound in publicly accessible literature, this document provides a set of proposed protocols based on established analytical techniques for structurally related compounds, namely 2-methylfuran and various sulfonamides. The following application notes detail methodologies for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy for the comprehensive characterization of **2-Methylfuran-3-sulfonamide**.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

HPLC is a fundamental technique for determining the purity and concentration of **2-Methylfuran-3-sulfonamide** in various matrices. A reverse-phase method is proposed for its wide applicability and suitability for compounds with moderate polarity.

Experimental Protocol: Reverse-Phase HPLC



- Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
- Column: A C18 column (e.g., 4.6 x 150 mm, 5 μ m particle size) is recommended for good separation.
- Mobile Phase: A gradient elution is suggested to ensure good resolution.
 - Solvent A: 0.1% Formic Acid in Water
 - Solvent B: 0.1% Formic Acid in Acetonitrile

• Gradient Program:

Time (min)	% Solvent B
0.0	10
15.0	90
20.0	90
20.1	10

| 25.0 | 10 |

• Flow Rate: 1.0 mL/min

Column Temperature: 30 °C

- Detection Wavelength: 254 nm (A preliminary UV scan of the compound should be performed to determine the optimal wavelength).
- Injection Volume: 10 μL
- Sample Preparation: Dissolve the sample in the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% Formic Acid) to a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.



Data Presentation: Expected HPLC Data

Parameter	Expected Value
Retention Time (RT)	8 - 12 min
Purity (by area %)	> 98%
Limit of Detection (LOD)	~0.1 μg/mL
Limit of Quantification (LOQ)	~0.5 μg/mL

Logical Workflow for HPLC Analysis



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Caption: Workflow for HPLC analysis of **2-Methylfuran-3-sulfonamide**.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling and Identification

GC-MS is a powerful technique for the identification of volatile and semi-volatile impurities. Given the potential for thermal degradation of sulfonamides, a careful temperature program is necessary.

Experimental Protocol: GC-MS Analysis

 Instrumentation: A GC system coupled to a mass spectrometer (e.g., a single quadrupole or time-of-flight analyzer).



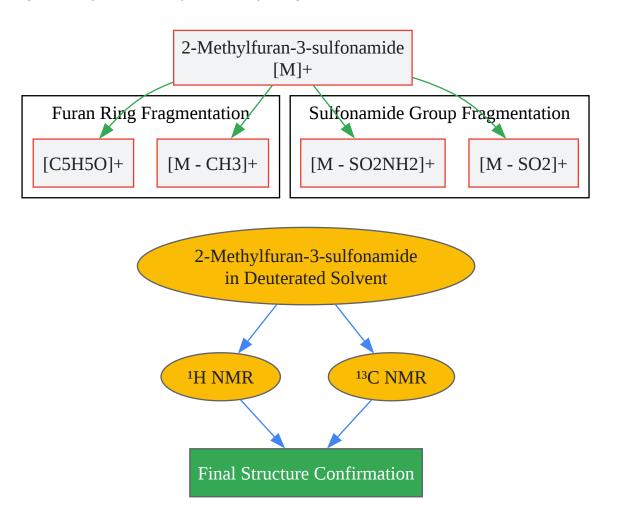
- Column: A mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 μm film thickness), is recommended.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Inlet Temperature: 250 °C.
- Injection Mode: Split (split ratio of 50:1 to avoid column overloading).
- Oven Temperature Program:
 - Initial temperature: 60 °C, hold for 2 minutes.
 - Ramp: 10 °C/min to 280 °C.
 - Hold: 5 minutes at 280 °C.
- Mass Spectrometer Parameters:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.
 - Scan Range: m/z 40-500.
- Sample Preparation: Prepare a 1 mg/mL solution of the sample in a volatile solvent such as dichloromethane or ethyl acetate.

Data Presentation: Expected GC-MS Data



Parameter	Expected Value
Retention Time (RT)	15 - 20 min
Molecular Ion (M+)	Expected m/z corresponding to the molecular weight
Key Fragmentation Ions	Fragments corresponding to the furan ring and sulfonamide group

Signaling Pathway for Mass Spectrometry Fragmentation



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